molecular formula C7H21NOSi2 B1367158 N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine CAS No. 22737-33-3

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine

Cat. No. B1367158
CAS RN: 22737-33-3
M. Wt: 191.42 g/mol
InChI Key: LXNSJZVQLMUDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine” is a chemical compound with the molecular formula C7H21NOSi2 . It is used as a protected hydroxylamine synthon for the formation of isocyanates, hydroxamic acids, N-phosphinoylhydroxylamines, and oximes .


Synthesis Analysis

This compound can be prepared from MeNHOH·HCl under alkaline conditions with silylating reagents. The use of either Me3SiSiMe3 as a ‘counterattack reagent’ or Me3SiCl in a classical procedure has been reported .


Molecular Structure Analysis

The molecular structure of “N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine” consists of seven carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, one oxygen atom, and two silicon atoms .


Chemical Reactions Analysis

“N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine” reacts readily with various aliphatic acid chlorides under mild conditions to afford the corresponding hydroxamic acids in good yields . It also reacts with free phenolic steroids during the analysis of conjugated estrogen tablets and injectable formulations by GLC .


Physical And Chemical Properties Analysis

“N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine” has a boiling point of 137–139°C, 78–80°C/100 mmHg; a density of 0.830 g cm−3; and a flash point of 28°C . It is soluble in THF, ether, pentane, and CH2Cl2 .

Scientific Research Applications

Application 1: Derivatization for GC–MS Analysis of Steroids

  • Summary of Application: N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine (MSTFA) is used for the derivatization of steroids, such as estrone (E1), 17β-estradiol (E2), estriol (E3), and 17α-ethynylestradoil (EE2), for GC–MS analysis .
  • Methods of Application: The typical procedure involves a heating process of 45–80 °C for 25–60 min, usually in combination with a catalyst . However, it was found that it is not necessary to heat and add a catalyst for the derivatization with BSTFA . The best reaction conditions for MSTFA are heating at 70 °C for 10 min .
  • Results or Outcomes: The study found that the derivatization of EE2 using MSTFA without heating results in three products: TMS-E1, mono-TMS-EE2, and di-TMS-EE2 .

Application 2: Preparation of N-(dialkyl phosphinoyl)hydroxylamines

  • Summary of Application: N,O-Bis(trimethylsilyl)hydroxylamine is used as a reagent for the preparation of N-(dialkyl phosphinoyl)hydroxylamines .
  • Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes: The specific results or outcomes were not provided in the source .

Application 3: Derivatization Reagent for GC-MS Analysis of Phenolic Acids in Fruits

  • Summary of Application: N,O-Bis(trimethylsilyl)hydroxylamine is used as a derivatization reagent for gas chromatography-Mass spectral analysis of phenolic acids in fruits .
  • Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes: The specific results or outcomes were not provided in the source .

Application 4: Preparation of N-Methyl Nitrones

  • Summary of Application: N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is used for the preparation of N-methyl nitrones .
  • Methods of Application: The reaction of aldehydes or ketones with a stoichiometric amount of the title compound gives the corresponding N-methyl nitrones . The reaction intermediates were hemiaminals, which decomposed to nitrones by a bimolecular push–pull mechanism .
  • Results or Outcomes: The reaction yields N-methyl nitrones in good to excellent yields .

Application 5: Protection-Reduction-Dedprotection of Carbonyl Group

  • Summary of Application: N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is used to protect a carbonyl group in a compound with another functionality, which is subsequently reduced in situ .
  • Methods of Application: The title compound is used to protect a carbonyl group in a compound with another functionality, which is subsequently reduced in situ . Acidic work-up regenerates the carbonyl group .
  • Results or Outcomes: This new method of ‘protection–reduction–deprotection’ includes three transformations, which were carried out in one flask .

Application 6: Migration of Simple Alkyl Groups

  • Summary of Application: N,O-Bis(trimethylsilyl)hydroxylamine is used for the migration of simple alkyl groups in the rearrangement of their O-p-nitrobenzenesulfonates .
  • Methods of Application: The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes: The specific results or outcomes were not provided in the source .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

Future research could focus on exploring safer preparation methods that avoid the use of the explosive solid, hydroxylamine. One such method uses the reaction of hydroxylamine hydrochloride with excess Hexamethyldisilazane .

properties

IUPAC Name

N-trimethylsilyl-N-trimethylsilyloxymethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H21NOSi2/c1-8(10(2,3)4)9-11(5,6)7/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNSJZVQLMUDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(O[Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21NOSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505160
Record name N,1,1,1-Tetramethyl-N-[(trimethylsilyl)oxy]silanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine

CAS RN

22737-33-3
Record name N,1,1,1-Tetramethyl-N-[(trimethylsilyl)oxy]silanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine
Reactant of Route 3
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine
Reactant of Route 4
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine
Reactant of Route 5
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine
Reactant of Route 6
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.